2,6-Dioxaspiro[4.5]decan-9-amine
Overview
Description
2,6-Dioxaspiro[4.5]decan-9-amine is a chemical compound with the molecular formula C₈H₁₅NO₂ and a molecular weight of 157.21 g/mol It is characterized by a spirocyclic structure containing two oxygen atoms and an amine group
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2,6-Dioxaspiro[4.5]decan-9-amine are not fully understood yet. It is known that this compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to selectively activate G protein and β-arrestin signaling pathways . This selective activation suggests that this compound may have a role in modulating these pathways and influencing biochemical reactions.
Cellular Effects
In terms of cellular effects, this compound has been shown to influence cell function. It is known to interact with mu-opioid receptors, selectively activating G protein and β-arrestin signaling pathways . These pathways play crucial roles in cell signaling, gene expression, and cellular metabolism. Therefore, this compound could potentially influence these cellular processes.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with mu-opioid receptors. It selectively activates G protein and β-arrestin signaling pathways . This selective activation suggests that this compound may bind to these receptors in a unique way, potentially leading to changes in gene expression and enzyme activity.
Metabolic Pathways
It is known to interact with mu-opioid receptors , suggesting it may be involved in the metabolic pathways associated with these receptors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dioxaspiro[4One common method involves the reaction of a suitable diol with an amine under acidic conditions to form the spirocyclic structure . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained in good yield.
Industrial Production Methods
Industrial production methods for 2,6-Dioxaspiro[4.5]decan-9-amine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2,6-Dioxaspiro[4.5]decan-9-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amine group to other functional groups.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .
Scientific Research Applications
2,6-Dioxaspiro[4.5]decan-9-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,6-Dioxaspiro[4.5]decan-9-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their function. The spirocyclic structure may also play a role in stabilizing the compound and enhancing its binding affinity to targets .
Comparison with Similar Compounds
Similar Compounds
2,6-Dioxaspiro[4.5]decan-9-ol: Similar structure but with a hydroxyl group instead of an amine.
2,6-Dioxaspiro[4.5]decan-9-one: Contains a ketone group instead of an amine.
2,6-Dioxaspiro[4.5]decan-9-carboxylic acid: Features a carboxylic acid group.
Uniqueness
2,6-Dioxaspiro[4.5]decan-9-amine is unique due to its amine group, which imparts different chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
2,6-dioxaspiro[4.5]decan-9-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c9-7-1-3-11-8(5-7)2-4-10-6-8/h7H,1-6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKTVRYAQXUEGCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCOC2)CC1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1343024-86-1 | |
Record name | 2,6-dioxaspiro[4.5]decan-9-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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